8-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)octyl acetate
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Overview
Description
8-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)octyl acetate is a complex organic compound with potential applications in various fields of science and industry. This compound features a pyrrolidinone ring, a sulfonyl group, and an acetate ester, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)octyl acetate typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The sulfonyl group is then introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid. Finally, the acetate ester is formed through esterification reactions, commonly using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Advanced techniques like microwave-assisted synthesis and catalytic processes can be employed to optimize reaction conditions and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
8-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)octyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, with reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
8-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)octyl acetate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)octyl acetate involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The acetate ester can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl acetate
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide
Uniqueness
8-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)octyl acetate is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. The presence of the sulfonyl group enhances its ability to interact with biological molecules, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H31NO6S |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
8-(1-butyl-2,5-dioxopyrrolidin-3-yl)sulfonyloctyl acetate |
InChI |
InChI=1S/C18H31NO6S/c1-3-4-11-19-17(21)14-16(18(19)22)26(23,24)13-10-8-6-5-7-9-12-25-15(2)20/h16H,3-14H2,1-2H3 |
InChI Key |
MARPXRKPGYPYND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)CC(C1=O)S(=O)(=O)CCCCCCCCOC(=O)C |
Origin of Product |
United States |
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